![molecular formula C13H20O3 B116717 4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8alpha-olide CAS No. 1093207-99-8](/img/structure/B116717.png)
4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8alpha-olide
Overview
Description
4,15-Dinor-3-hydroxy-1(5)-xanthen-12,8alpha-olide is a natural sesquiterpenoid isolated from the roots of Xanthium sibiricum . It has a molecular formula of C13H20O3 and a molecular weight of 224.3 .
Synthesis Analysis
The compound is a natural sesquiterpenoid isolated from the roots of Xanthium sibiricum . It was also found in the exudate of germinating sunflower (Helianthus annuus L.) seeds .Molecular Structure Analysis
The IUPAC name of the compound is (3R,3aR,7S,8aS)-6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one . The InChI is 1S/C13H20O3/c1-8-7-12-11(9(2)13(15)16-12)4-3-10(8)5-6-14/h3,8-9,11-12,14H,4-7H2,1-2H3/t8-,9+,11+,12-/m0/s1 .Scientific Research Applications
1. Allelopathic Substance in Sunflower (Helianthus annuus L.) Sundiversifolide, a stereoisomer of diversifolide, is isolated from the exudates of germinating sunflower seeds . It has been reported to have a species-selective allelopathic function . The strong allelopathy gradually reduces after the germination . The amount of the substance and allelopathic action were found to be linear .
Inhibition of Fungal Growth
Sundiversifolide has been found to inhibit some fungus growth . This suggests that it could potentially be used in the development of natural fungicides .
Inhibitory Activity in Dicotyledon
The allelopathic substances from sunflower seeds, including sundiversifolide, show a strong inhibitory activity in dicotyledon rather than in monocotyledon . This could have implications for the development of species-specific herbicides .
Weak Inhibition of Auxin-Induced Growth
In even monocotyledon, oat coleoptile, sundiversifolide weakly inhibited auxin-induced growth . This suggests that it could potentially be used in the regulation of plant growth .
Mechanism of Action
properties
IUPAC Name |
(3R,3aR,7S,8aS)-6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-8-7-12-11(9(2)13(15)16-12)4-3-10(8)5-6-14/h3,8-9,11-12,14H,4-7H2,1-2H3/t8-,9+,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXJTUNOIGNZKZ-SPFNVWMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC=C1CCO)C(C(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H](CC=C1CCO)[C@H](C(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diversifolide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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